molecular formula C11H13NO3 B15055986 3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid

3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid

Cat. No.: B15055986
M. Wt: 207.23 g/mol
InChI Key: GIZFLEBGIXPXGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Construction of the Dihydropyridinone Ring: This step involves the formation of the dihydropyridinone ring, which can be achieved through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

These methods ensure high yield and purity, which are essential for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyridines .

Scientific Research Applications

3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-cyclopropyl-3-(2-oxo-1H-pyridin-4-yl)propanoic acid

InChI

InChI=1S/C11H13NO3/c13-10-5-8(3-4-12-10)9(6-11(14)15)7-1-2-7/h3-5,7,9H,1-2,6H2,(H,12,13)(H,14,15)

InChI Key

GIZFLEBGIXPXGU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC(=O)O)C2=CC(=O)NC=C2

Origin of Product

United States

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